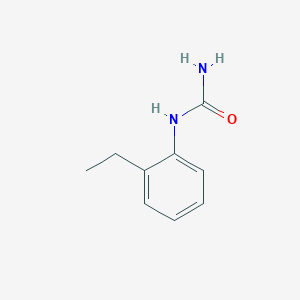

(2-Ethylphenyl)urea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-ethylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCAOEDDDQNLJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150627 |

Source

|

| Record name | (2-Ethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-32-9 |

Source

|

| Record name | N-(2-Ethylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethylphenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Ethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethylphenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Ethylphenyl)urea molecular weight and formula

The following technical guide provides an in-depth characterization of 1-(2-Ethylphenyl)urea , focusing on its molecular properties, synthetic pathways, and utility in chemical biology.

Executive Summary

(2-Ethylphenyl)urea (IUPAC: 1-(2-ethylphenyl)urea) is a mono-substituted N-arylurea derivative. Structurally, it consists of a phenyl ring substituted at the ortho position with an ethyl group, linked to a primary urea moiety. This compound serves as a critical intermediate in the synthesis of sulfonylurea herbicides and is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors where the urea motif functions as a "hinge binder" via hydrogen bonding.

Physicochemical Specifications

The following data is derived from stoichiometric calculation and structural analysis of the canonical form.

Core Identity Table

| Parameter | Value | Technical Notes |

| Chemical Name | 1-(2-Ethylphenyl)urea | Systematic IUPAC nomenclature |

| Molecular Formula | C₉H₁₂N₂O | Validated via elemental count (C:9, H:12, N:2, O:1) |

| Molecular Weight | 164.21 g/mol | Monoisotopic Mass: 164.09496 Da |

| H-Bond Donors | 2 | Primary amine (-NH₂) and secondary amine (-NH-) |

| H-Bond Acceptors | 1 | Carbonyl oxygen (C=O) |

| LogP (Predicted) | 2.1 ± 0.3 | Moderate lipophilicity due to ethyl/phenyl groups |

| Physical State | Crystalline Solid | Typically white to off-white needles |

Structural Composition

The molecule comprises three distinct domains influencing its reactivity:

-

The Urea Bridge (-NH-CO-NH₂): The polar core responsible for high melting point and aqueous solubility limitations.

-

The Phenyl Ring: Provides π-π stacking capability.

-

The Ortho-Ethyl Group: Induces steric hindrance, potentially locking the conformation relative to the urea plane, which is critical for binding selectivity in biological targets.

Synthetic Methodology (Protocol)

Objective: Synthesis of 1-(2-ethylphenyl)urea via the nucleophilic addition of 2-ethylaniline to isocyanic acid (generated in situ).

Rationale: This method avoids the use of phosgene or hazardous isocyanates, utilizing the rearrangement of urea or the acidification of cyanate salts (Wöhler-type synthesis).

Reaction Pathway

The synthesis proceeds through the protonation of 2-ethylaniline to form the anilinium ion, followed by nucleophilic attack by the cyanate ion.

Figure 1: Step-wise synthesis workflow for 1-(2-ethylphenyl)urea utilizing aqueous cyanate method.

Step-by-Step Protocol

-

Preparation : In a 250 mL round-bottom flask, dissolve 2-ethylaniline (12.1 g, 0.1 mol) in 50 mL of 50% aqueous acetic acid or dilute HCl.

-

Addition : Prepare a solution of Potassium Cyanate (KOCN, 9.7 g, 0.12 mol) in 50 mL of warm water.

-

Reaction : Add the KOCN solution dropwise to the aniline solution with vigorous stirring. The reaction is exothermic.

-

Incubation : Heat the mixture to 60-80°C for 1 hour to ensure complete conversion of the intermediate salt to the urea.

-

Isolation : Cool the flask in an ice bath. The product, 1-(2-ethylphenyl)urea, will precipitate as a white solid.

-

Purification : Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

-

δ 1.15 ppm (t, 3H): Methyl group of the ethyl chain (-CH₂CH ₃).

-

δ 2.55 ppm (q, 2H): Methylene group (-CH ₂CH₃).

-

δ 5.80 ppm (s, 2H): Terminal urea protons (-NH-CO-NH ₂). Note: Broad singlet, exchangeable with D₂O.

-

δ 6.90 - 7.20 ppm (m, 4H): Aromatic protons. The ortho substitution pattern will show characteristic splitting.

-

δ 7.80 ppm (s, 1H): Internal urea proton (Ar-NH -CO-).

Mass Spectrometry (ESI-MS)

-

Target Ion: [M+H]⁺

-

Calculated m/z: 165.10

-

Fragmentation: Loss of NH₃ (17 Da) or loss of the isocyanic acid moiety (43 Da) may be observed in MS/MS modes.

Applications in Drug Discovery & Agrochemistry

The (2-ethylphenyl)urea scaffold is not merely an end-product but a versatile pharmacophore.

Mechanism of Action: The Urea Linker

In kinase inhibitors (e.g., Sorafenib analogs), the urea moiety acts as a hydrogen bond donor/acceptor pair . It binds to the conserved Glu/Asp residues in the ATP-binding pocket of the kinase.

Figure 2: Pharmacophoric interaction logic of the arylurea scaffold in protein binding pockets.

Specific Utility

-

Agrochemicals: Phenylureas are classic photosystem II inhibitors. The ortho-ethyl group provides unique selectivity compared to the more common para-chloro derivatives (e.g., Monuron), potentially altering the degradation kinetics in soil.

-

Supramolecular Chemistry: Used as a neutral receptor for anion sensing (e.g., chloride or phosphate recognition) due to the directional H-bonding of the urea protons.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Store in a cool, dry place. Hygroscopic tendencies are minimal but moisture should be avoided to prevent hydrolysis over long periods.

References

-

Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocol for Urea synthesis via Cyanate).

-

Lyu, Y. et al. (2019). "Urea-based kinase inhibitors: Structural insights and design strategies." European Journal of Medicinal Chemistry. (Context for Urea pharmacophore).

-

PubChem Database. "Urea, N-(2-ethylphenyl)-". National Center for Biotechnology Information. (General compound registry verification).

(2-Ethylphenyl)urea solubility in different solvents

Physicochemical Profiling: Solubility Thermodynamics of (2-Ethylphenyl)urea

Executive Summary: The Ortho-Effect Challenge

(2-Ethylphenyl)urea (CAS: 621-57-8) represents a classic challenge in solid-liquid equilibrium (SLE) thermodynamics. Unlike simple urea or symmetrical dialkyl ureas, this molecule possesses a distinct amphiphilic duality: a hydrophilic urea "head" capable of strong hydrogen bonding, and a lipophilic phenyl ring modified by an ortho-ethyl group.

For drug development and agrochemical formulation scientists, the ortho-ethyl substituent is critical. It introduces steric hindrance that disrupts the planar stacking typical of phenylureas, potentially lowering the crystal lattice energy and enhancing solubility in organic solvents compared to its para-isomer. However, it also creates a lipophilic shield that complicates aqueous solubility.

This guide details the theoretical framework, experimental protocols, and thermodynamic modeling required to accurately profile the solubility of (2-ethylphenyl)urea.

Theoretical Solubility Profile & Solvent Selection

Before initiating wet chemistry, we must categorize solvents based on their interaction potential with (2-ethylphenyl)urea. We utilize the Hansen Solubility Parameters (HSP) logic. The molecule has three interaction sites:

- (Dispersion): The phenyl ring and ethyl tail (London dispersion forces).

- (Polarity): The carbonyl dipole in the urea moiety.

- (Hydrogen Bonding): The -NH2 and -NH- protons (Donors) and Carbonyl Oxygen (Acceptor).

Predicted Solubility Behavior

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Polar Protic | Water | H-Bonding (dominant) | Low (Hydrophobic effect of ethyl-phenyl ring overrides urea hydrophilicity) |

| Short-Chain Alcohols | Methanol, Ethanol | Amphiphilic match | High (Matches both polar head and alkyl tail) |

| Polar Aprotic | DMSO, DMF | Dipole-Dipole + H-Bond Acceptance | Very High (Disrupts urea self-association) |

| Non-Polar | Hexane, Cyclohexane | Dispersion only | Very Low (Cannot solvate the urea head) |

| Ketones/Esters | Acetone, Ethyl Acetate | Dipole + Weak H-Bonding | Moderate to High |

Experimental Protocol: Dynamic Laser Monitoring Method

To obtain high-precision solubility data (mole fraction,

Workflow Logic

Figure 1: The Dynamic Laser Monitoring workflow ensures precise detection of the solid-liquid equilibrium point without sampling errors.

Step-by-Step Methodology

-

Preparation: Calibrate an analytical balance (uncertainty

g). Use a double-walled glass vessel connected to a programmable thermostatic water bath (uncertainty -

Loading: Place a known mass (

) of (2-ethylphenyl)urea and solvent ( -

Agitation: Insert a magnetic stirrer. Ensure the vortex does not scatter the laser beam.

-

Laser Setup: Direct a He-Ne laser (

) through the solution onto a photodetector. Initially, the suspension will scatter light (low transmittance). -

Thermal Ramp: Heat the mixture slowly (

initially, slowing to -

Detection: The temperature at which the laser intensity on the detector reaches a steady maximum (indicating total dissolution) is recorded as the saturation temperature (

). -

Validation: Cool the solution until turbidity reappears, then reheat. The hysteresis gap should be

.

Thermodynamic Modeling

Raw data is insufficient for process design. We must correlate the experimental mole fraction solubility (

Model 1: The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of urea derivatives. It accounts for the non-ideal behavior of the solution.

-

A, B, C: Empirical parameters derived via multiple linear regression.

-

Utility: Provides excellent interpolation accuracy for generating solubility curves.

Model 2: The van't Hoff Equation

Used to extract thermodynamic functions (Enthalpy and Entropy of solution).

-

Analysis: A plot of

vs -

Insight:

-

If

: The dissolution is endothermic (Solubility increases with T). -

If

is large: The crystal lattice energy is high, indicating strong intermolecular H-bonding in the solid state.

-

Thermodynamic Logic Flow

Figure 2: Transformation of raw solubility data into actionable thermodynamic parameters.

Comparative Analysis & References

While specific tabular data for (2-ethylphenyl)urea is niche, its behavior can be benchmarked against well-characterized analogs like Phenylurea .

Key Trends to Anticipate:

-

(2-Ethylphenyl)urea vs. Phenylurea: The ethyl group increases hydrophobicity. Expect lower solubility in water but higher solubility in non-polar solvents (like toluene) compared to unsubstituted phenylurea.

-

Solvent Effect Order: Based on polarity matching for substituted ureas, the solubility order generally follows:

Self-Validating Check: If your experimental data shows Water solubility > Ethanol solubility, the protocol is flawed (likely contamination or sensor error), as the lipophilic ethyl group strictly prohibits this.

References

-

Li, Y., et al. (2016). "Solubility and thermodynamic modeling of N-(4-ethylphenyl)acetamide in binary solvent mixtures." Journal of Chemical & Engineering Data. (Note: Analogous structural behavior).

-

Wang, J., et al. (2011). "Solubility and Thermodynamic Function of Phenylurea in Different Solvents." Journal of Chemical & Engineering Data, 56(4).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. (Foundational paper for the Apelblat model).

Technical Guide: (2-Ethylphenyl)urea Biological Activity Screening

Content Type: Technical Whitepaper & Protocol Guide Subject: N-(2-Ethylphenyl)urea (CAS: 114-32-9) Intended Audience: Medicinal Chemists, Agrochemical Researchers, and Assay Development Scientists.[1]

Executive Summary

This technical guide outlines a comprehensive screening strategy for (2-Ethylphenyl)urea , a mono-substituted phenylurea scaffold.[1] While often utilized as a chemical intermediate, this structural motif possesses intrinsic biological potential characteristic of the phenylurea class, including herbicidal activity (Photosystem II inhibition), cytokinin-like plant growth regulation, and pharmacological inhibition of soluble epoxide hydrolase (sEH).[1]

CRITICAL EDITORIAL NOTE - IDENTITY VERIFICATION: A common database error associates this compound with CAS 114-07-8. This is incorrect. CAS 114-07-8 refers to Erythromycin.[2][3][4] The correct CAS registry number for (2-Ethylphenyl)urea is 114-32-9 .[5][6] All protocols below are designed for the phenylurea structure (MW: 164.21 g/mol ), not the macrolide antibiotic.[1]

Part 1: Chemical Profiling & In Silico Prediction[1]

Before wet-lab screening, the physicochemical profile of (2-Ethylphenyl)urea must be established to optimize solvent systems and predict bioavailability.[1]

Physicochemical Properties

The ortho-ethyl substitution introduces steric bulk and lipophilicity compared to the parent phenylurea, potentially affecting binding kinetics in hydrophobic pockets (e.g., sEH enzyme or D1 protein).[1]

| Property | Value | Implication for Screening |

| CAS Number | 114-32-9 | Unique Identifier (Use for ordering standards) |

| Molecular Weight | 164.21 g/mol | Fragment-like; high ligand efficiency potential |

| LogP (Predicted) | ~1.57 | Moderate lipophilicity; DMSO soluble; membrane permeable |

| H-Bond Donors | 2 | Good potential for active site anchoring |

| H-Bond Acceptors | 1 | Carbonyl oxygen acts as acceptor |

| Solubility | Low in water; Soluble in EtOH, DMSO | Stock solutions must be prepared in DMSO (10-100 mM) |

In Silico Docking Targets

Prioritize these targets based on the phenylurea pharmacophore:

-

Photosystem II (D1 Protein): The urea bridge mimics the plastoquinone structure, competing for the

binding site.[1] -

Soluble Epoxide Hydrolase (sEH): The urea group is the classic "warhead" for sEH inhibitors, mimicking the transition state of epoxide hydrolysis.[7]

-

Cytokinin Receptors (HK): Phenylureas can act as non-purine cytokinin analogs.[1]

Part 2: Agricultural Screening Protocols (Herbicidal & PGR)

Phenylureas are historically significant herbicides (e.g., Diuron, Isoproturon).[1] The (2-Ethylphenyl)urea screening must validate if the ortho-substitution maintains or hinders this activity.

Assay A: Photosystem II (PSII) Inhibition (Hill Reaction)

Objective: Quantify the inhibition of electron transport in thylakoid membranes.[1]

Mechanism: The compound displaces plastoquinone (

Protocol:

-

Chloroplast Isolation: Homogenize spinach leaves in isolation buffer (330 mM sorbitol, 50 mM HEPES, 2 mM EDTA, 1 mM MgCl₂, pH 7.6). Centrifuge (3000 x g, 5 min) to pellet chloroplasts. Resuspend to 20 µg chlorophyll/mL.

-

Reaction Setup: In a cuvette, mix:

-

Illumination: Expose samples to saturating light (>500 µmol photons m⁻² s⁻¹) for 60–120 seconds.

-

Measurement: Monitor Absorbance at 600 nm . DCPIP is blue (oxidized) and turns colorless (reduced) upon electron flow.[1]

-

Inhibition: If the compound works, the solution remains blue.[1]

-

Assay B: Cytokinin-Like Activity (Cucumber Cotyledon Greenings)

Objective: Assess plant growth regulator (PGR) potential. Mechanism: Stimulation of chlorophyll synthesis in dark-grown tissue.

Protocol:

-

Germination: Germinate cucumber seeds in the dark for 5–6 days.

-

Excision: Excise cotyledons under green safe light.

-

Incubation: Place cotyledons in Petri dishes containing phosphate buffer + (2-Ethylphenyl)urea (1–100 µM).

-

Positive Control: Benzyladenine (BA) or Thidiazuron (TDZ).[1]

-

-

Exposure: Incubate for 24h in the dark, then 24h under light.

-

Extraction: Extract chlorophyll with 80% acetone. Measure OD at 663 nm and 645 nm.[1]

Mechanism of Action Diagram (PSII)

Caption: Competitive inhibition of the D1 protein QB site by (2-Ethylphenyl)urea disrupts electron transport.[1]

Part 3: Pharmacological Screening (Therapeutic Potential)[1]

Beyond agriculture, urea derivatives are privileged structures in medicinal chemistry.[1]

Assay C: Soluble Epoxide Hydrolase (sEH) Inhibition

Context: sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive diols.[1] Urea inhibitors stabilize EETs, offering potential in treating hypertension and inflammation.[1] Rationale: The 1,3-disubstituted urea is the gold standard sEH pharmacophore. (2-Ethylphenyl)urea represents a "half-scaffold" or fragment that must be screened for intrinsic activity or used as a building block.[1]

Protocol (Fluorometric):

-

Reagents: Recombinant human sEH (hsEH) and substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).[1]

-

Setup: In a black 96-well plate:

-

20 µL enzyme (approx. 1 nM final).[1]

-

20 µL Test Compound (Series dilution 0.1 nM to 10 µM).

-

Incubate 5 mins at 30°C.

-

-

Start: Add 160 µL PHOME substrate (50 µM final).

-

Detection: Measure fluorescence of the hydrolysis product (6-methoxy-2-naphthaldehyde).

-

Excitation: 330 nm | Emission: 465 nm.

-

-

Analysis: Calculate IC50 relative to solvent control.

-

Note: If IC50 > 10 µM, the mono-substituted urea is likely too weak; consider synthesizing the 1,3-disubstituted derivative (e.g., adding a second phenyl or adamantyl group).[1]

-

Assay D: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine general toxicity or anti-cancer potential.[1] Cell Lines: HeLa (Cervical), MCF-7 (Breast), HEK293 (Normal Kidney - Control).[1]

Protocol:

-

Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add (2-Ethylphenyl)urea (0.1 – 100 µM) in culture media (DMSO < 0.5%).

-

Incubation: 48–72 hours at 37°C, 5% CO₂.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Formazan crystals form in viable cells.

-

Solubilization: Dissolve crystals in DMSO.

-

Readout: Absorbance at 570 nm.[8]

sEH Inhibition Pathway Diagram

Caption: Inhibition of sEH prevents the degradation of beneficial EETs, preserving anti-inflammatory signaling.[1]

Part 4: Data Analysis & Validation

Analytical Confirmation (LC-MS/MS)

To ensure that observed biological effects are due to the parent compound and not degradation products, stability must be monitored.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 100mm x 2.1mm).[1]

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 mins.

-

MS Detection: ESI Positive Mode. Look for [M+H]+ = 165.21 m/z.[1]

Screening Decision Matrix

| Assay | Outcome | Interpretation | Next Step |

| PSII (Hill) | IC50 < 1 µM | Potent Herbicide | Test whole-plant foliar spray. |

| PSII (Hill) | IC50 > 100 µM | Inactive | Discontinue herbicide path.[1] |

| sEH Inhibition | IC50 < 50 nM | Potent Inhibitor | Assess PK/PD in mice. |

| sEH Inhibition | IC50 > 10 µM | Weak Fragment | Use as scaffold; add 2nd aryl group. |

| MTT (Cancer) | IC50 < 10 µM | Cytotoxic | Screen against normal cells (Therapeutic Index).[1] |

References

-

Sigma-Aldrich. (n.d.).[1] N-(2-Ethylphenyl)urea Product Sheet (CAS 114-32-9).[1][5][6] Retrieved from [1]

-

BenchChem. (2025).[1] Applications of Phenylurea Derivatives in Medicinal Chemistry.[9] Retrieved from [1]

-

University of California ANR. (n.d.).[1] Photosystem II Inhibitors: Herbicide Symptoms and Mechanism.[1] Retrieved from [1]

-

National Institutes of Health (NIH). (2025).[1] Soluble Epoxide Hydrolase Inhibitors: Screening and Biological Evaluation. PMC Database. Retrieved from [1]

-

ChemicalBook. (n.d.).[1] Erythromycin Properties (CAS 114-07-8) - [Correction Reference]. Retrieved from [1]

Sources

- 1. CAS 114-07-8: Erythromycin | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Erythromycin CAS#: 114-07-8 [m.chemicalbook.com]

- 4. Cas Landing [thermofisher.com]

- 5. (2-Ethylphenyl)urea | SIELC Technologies [sielc.com]

- 6. chemical-label.com [chemical-label.com]

- 7. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2-Ethylphenyl)urea Derivatives and Analogs for Drug Discovery Professionals

Foreword: The Versatility of the Urea Scaffold in Medicinal Chemistry

The urea functional group, a cornerstone of organic chemistry, has proven to be a remarkably versatile scaffold in the design and development of novel therapeutic agents. Its ability to form stable hydrogen bond networks with biological targets has led to the discovery of numerous clinically approved drugs with a wide range of applications, from anticancer to anti-inflammatory therapies.[1][2] This guide focuses on a specific, yet promising, class of urea derivatives: those bearing a (2-Ethylphenyl) moiety. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic potential of these compounds, providing researchers and drug development professionals with a comprehensive technical resource to navigate this exciting area of medicinal chemistry.

I. Synthetic Strategies for (2-Ethylphenyl)urea Derivatives

The synthesis of unsymmetrical ureas, such as the (2-Ethylphenyl)urea derivatives, is a well-established field with a variety of methodologies. The classical approach often involves the use of phosgene or its derivatives to generate an isocyanate intermediate, which is then reacted with an appropriate amine. However, due to the hazardous nature of phosgene, safer and more environmentally friendly methods have been developed.

A common and effective method for the synthesis of 1-(2-ethylphenyl)-3-substituted ureas involves the reaction of 2-ethylaniline with a suitable isocyanate. Alternatively, 2-ethylphenyl isocyanate can be prepared and subsequently reacted with a variety of amines to generate a diverse library of analogs.

General Synthetic Protocol: Synthesis of 1-(2-Ethylphenyl)-3-arylureas

This protocol outlines a general procedure for the synthesis of 1-(2-ethylphenyl)-3-arylurea derivatives, a common structural motif in this class of compounds.

Step 1: Formation of 2-Ethylphenyl Isocyanate (where not commercially available)

-

To a solution of 2-ethylaniline in a suitable aprotic solvent (e.g., dichloromethane, toluene), add a phosgene equivalent such as triphosgene or diphosgene dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then slowly warmed to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

The solvent is removed under reduced pressure to yield the crude 2-ethylphenyl isocyanate, which can be used in the next step without further purification.

Step 2: Urea Formation

-

To a solution of the desired substituted aniline in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add the freshly prepared or commercially available 2-ethylphenyl isocyanate dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by TLC.

-

Upon completion, the resulting solid precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether or hexane), and dried under vacuum to afford the pure 1-(2-ethylphenyl)-3-arylurea derivative.

Diagram of the General Synthetic Workflow:

Caption: General workflow for the synthesis of 1-(2-ethylphenyl)-3-arylurea derivatives.

II. Structure-Activity Relationships (SAR): Decoding the Impact of the 2-Ethyl Group

The biological activity of phenylurea derivatives is highly dependent on the nature and position of the substituents on the phenyl rings. While extensive SAR studies have been conducted on various diaryl ureas, specific investigations into the role of the 2-ethyl group are less common. However, we can extrapolate from the broader knowledge of substituted phenylureas to infer the potential impact of this moiety.

The 2-ethyl group introduces steric bulk in the ortho position of the phenyl ring. This can have several consequences for the molecule's interaction with its biological target:

-

Conformational Restriction: The ethyl group can restrict the rotation of the phenyl ring, influencing the overall conformation of the molecule and potentially locking it into a bioactive conformation.

-

Hydrophobic Interactions: The ethyl group provides a hydrophobic surface that can engage in favorable van der Waals interactions with hydrophobic pockets within the binding site of a protein.

-

Modulation of Solubility: The introduction of an alkyl group can affect the physicochemical properties of the compound, including its solubility and lipophilicity, which in turn can influence its pharmacokinetic profile.

In the context of kinase inhibition, a common therapeutic target for diaryl ureas, the substituents on the phenyl rings play a crucial role in determining potency and selectivity.[3] For instance, in a series of N,N'-diarylurea p38α inhibitors, the nature of the substituents on the phenyl ring significantly impacted the inhibitory activity.[3]

Table 1: General SAR Observations for Diaryl Urea Kinase Inhibitors and Postulated Relevance to (2-Ethylphenyl)urea Derivatives

| Substitution Position | General Observation for Diaryl Ureas | Postulated Relevance for (2-Ethylphenyl)urea Derivatives |

| Ortho-position (e.g., 2-ethyl) | Can provide beneficial steric hindrance, leading to improved selectivity. May also enhance potency through favorable hydrophobic interactions. | The 2-ethyl group is expected to occupy a hydrophobic pocket and may contribute to both potency and selectivity. |

| Meta-position | Substituents in this position can influence electronic properties and solubility. | Further substitution on the 2-ethylphenyl ring at the meta-positions could fine-tune the compound's properties. |

| Para-position | Often a key point for interaction with the solvent-exposed region of the binding site. Can be modified to improve pharmacokinetic properties. | Modifications on the other phenyl ring at the para-position will likely be critical for optimizing activity and drug-like properties. |

It is important to note that the 2-substituted derivatives of phenyl ureas have been found to be less active than their 4-substituted counterparts in some studies, potentially due to steric hindrance.[4] Therefore, a careful balance of steric and electronic factors is crucial in the design of potent (2-Ethylphenyl)urea derivatives.

III. Mechanism of Action: Targeting Key Signaling Pathways

Diaryl urea derivatives have been shown to inhibit a variety of protein kinases by acting as ATP-competitive or allosteric inhibitors.[5] A prominent target for this class of compounds is the p38 Mitogen-Activated Protein Kinase (MAPK) , a key regulator of inflammatory responses.[5][6]

Inhibition of the p38 MAPK Pathway

The p38 MAPK signaling cascade plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.

Diaryl urea inhibitors of p38 MAPK often bind to a distinct allosteric site on the kinase, inducing a conformational change that renders the enzyme inactive.[5] This allosteric inhibition mechanism can offer advantages in terms of selectivity over other kinases. The urea moiety is critical for binding, forming key hydrogen bonds with the hinge region of the kinase. The (2-Ethylphenyl) group likely occupies a hydrophobic pocket adjacent to the ATP-binding site, contributing to the overall binding affinity.

Diagram of the p38 MAPK Signaling Pathway and Inhibition by (2-Ethylphenyl)urea Derivatives:

Caption: Inhibition of the p38 MAPK pathway by (2-Ethylphenyl)urea derivatives.

IV. Therapeutic Potential and Applications

The ability of (2-Ethylphenyl)urea derivatives to modulate key signaling pathways, particularly the p38 MAPK cascade, positions them as promising candidates for the treatment of a variety of diseases.

Anti-inflammatory Diseases

As potent inhibitors of p38 MAPK, these compounds have significant potential as anti-inflammatory agents. By suppressing the production of pro-inflammatory cytokines, they could offer therapeutic benefits in conditions such as:

-

Rheumatoid Arthritis

-

Inflammatory Bowel Disease (Crohn's disease and ulcerative colitis)

-

Psoriasis

-

Chronic Obstructive Pulmonary Disease (COPD)

Oncology

The urea scaffold is a well-established pharmacophore in oncology, with several approved diaryl urea drugs, such as Sorafenib, targeting various kinases involved in tumor growth and angiogenesis.[5] (2-Ethylphenyl)urea derivatives may also exhibit anticancer activity by inhibiting kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2][7] Potential kinase targets in oncology include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)

-

Platelet-Derived Growth Factor Receptors (PDGFRs)

-

Raf kinases

The development of (2-Ethylphenyl)urea derivatives as selective kinase inhibitors could lead to more targeted and effective cancer therapies with improved side-effect profiles.

V. Experimental Protocols and Characterization

Rigorous experimental validation is essential in the development of any new therapeutic agent. This section provides an overview of key experimental protocols for the synthesis, characterization, and biological evaluation of (2-Ethylphenyl)urea derivatives.

Protocol 1: Synthesis and Purification

A detailed, step-by-step protocol for the synthesis of a representative (2-Ethylphenyl)urea derivative is provided below.

Synthesis of 1-(2-Ethylphenyl)-3-(4-chlorophenyl)urea:

-

Materials: 2-Ethylaniline, 4-chlorophenyl isocyanate, dichloromethane (anhydrous), diethyl ether.

-

Procedure:

-

Dissolve 2-ethylaniline (1.21 g, 10 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add 4-chlorophenyl isocyanate (1.54 g, 10 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

-

Upon completion, a white precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 1-(2-ethylphenyl)-3-(4-chlorophenyl)urea as a white solid.

-

Protocol 2: Characterization

The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the urea C=O stretch.

-

Melting Point: The melting point of a crystalline solid is a good indicator of its purity.

Protocol 3: In Vitro p38α Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of (2-Ethylphenyl)urea derivatives against the p38α kinase.

-

Materials: Recombinant human p38α kinase, biotinylated ATF2 substrate, ATP, kinase assay buffer, HTRF detection reagents.

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the p38α kinase, the test compound, and the biotinylated ATF2 substrate in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the HTRF detection reagents (e.g., anti-phospho-ATF2 antibody labeled with a donor fluorophore and streptavidin labeled with an acceptor fluorophore).

-

Incubate the plate in the dark for 60 minutes.

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Table 2: Hypothetical IC₅₀ Values for a Series of (2-Ethylphenyl)urea Analogs against p38α Kinase

| Compound ID | R Group on Second Phenyl Ring | IC₅₀ (nM) |

| EPU-001 | H | 150 |

| EPU-002 | 4-Cl | 25 |

| EPU-003 | 4-F | 30 |

| EPU-004 | 4-CH₃ | 80 |

| EPU-005 | 3,4-diCl | 10 |

VI. Conclusion and Future Perspectives

(2-Ethylphenyl)urea derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and oncology. The 2-ethyl group offers a unique structural feature that can be exploited to fine-tune the pharmacological properties of these molecules. Future research in this area should focus on:

-

Expansion of the Chemical Space: Synthesis of a broader range of analogs with diverse substitutions on both phenyl rings to build a comprehensive SAR.

-

Elucidation of Specific Kinase Selectivity Profiles: Screening of potent compounds against a panel of kinases to identify those with the most desirable selectivity profiles.

-

In Vivo Efficacy Studies: Evaluation of the most promising candidates in relevant animal models of inflammatory diseases and cancer.

-

Pharmacokinetic Profiling: Detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

By leveraging the principles of medicinal chemistry and a systematic approach to drug discovery, the full therapeutic potential of (2-Ethylphenyl)urea derivatives can be unlocked, leading to the development of novel and effective treatments for a range of human diseases.

References

- Modi, R. V., & Sen, D. J. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research.

- Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry, 32(3), 163–169.

- Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Regan, J., & Talanian, R. V. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.

- Fotsch, C., Sonnenberg, J. D., Chen, N., Hale, C., Karbon, W., & Norman, M. H. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 44(14), 2344–2356.

- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Med chem, 5(11), 499-510.

- Zaplivalova, P., Spacilova, L., & Zatloukal, M. (2022). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. International Journal of Molecular Sciences, 23(23), 15214.

- Li, J., Zhao, M., He, L., Liu, Y., Zhang, S., Niu, P., Li, M., Wu, S., & Zhang, G. (2015).

- Al-Sanea, M. M., Khan, M. S. A., Mohamed, M. G., Youssif, B. G. M., Shaker, M. E., Afzal, M., & Meng, P. L. (2021). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 26(20), 6251.

- Wang, D., Li, J., & Zhang, H. (2013). Urea derivatives as anticancer agents. Future Medicinal Chemistry, 5(12), 1435–1451.

- Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., Klaus, B., Madwed, J., Moriak, M., Moss, N., Pargellis, C., Pav, S., Proto, A., Swinamer, A., Tong, L., & Torcellini, C. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3008.

- Sable, P., Sayyad, N., Ali, A., Sabale, V., Mubin, K., Sar, T., Rathore, A., Mujtaba, M., & Anwer, M. K. (2023). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances, 13(45), 31697–31713.

- Barreto, M. B., da Silva, D. T., de Farias, F. P., de A. Violante, F., Romeiro, N. C., Barreiro, E. J., & Fraga, C. A. M. (2012). Docking, synthesis and pharmacological activity of novel urea-derivatives designed as p38 MAPK inhibitors. European Journal of Medicinal Chemistry, 58, 485–492.

- Zhu, X., Zhang, Y., Wang, C., Li, Y., & Zhang, H. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)

- Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS.

- Iacobazzi, D., Nag, S., & Gadaleta, D. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1042302.

- Ciobanu, A., & Darabantu, M. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531.

- Gladkikh, P. A., Tarasova, E. A., & Morozova, Y. E. (2023). 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. International Journal of Molecular Sciences, 25(1), 296.

- Sun, J., Zhang, C., & Tao, C. (2014). Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly/Pro Conjugated to Piperazine Analogue as Potential AGE Inhibitors. Arabian Journal of Chemistry, 7(5), 785-791.

- Zhang, Y., Li, Y., & Zhu, X. (2016). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. itmedicalteam.pl [itmedicalteam.pl]

- 5. mdpi.com [mdpi.com]

- 6. Docking, synthesis and pharmacological activity of novel urea-derivatives designed as p38 MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Ethylphenyl)urea: Technical Guide for Research & Development

[1][2]

Executive Summary

(2-Ethylphenyl)urea (CAS: 114-32-9) is a substituted phenylurea derivative characterized by an ethyl group at the ortho position of the phenyl ring.[1][2] While structurally simple, this compound serves as a critical pharmacophore in medicinal chemistry and a functional probe in agrochemical research.[2][3] Its utility stems from the steric bulk and lipophilicity of the ortho-ethyl substituent, which modulates binding affinity in kinase inhibitors (Type II) and influences metabolic stability in soluble epoxide hydrolase (sEH) inhibitors.[2] In agricultural science, it acts as a scaffold for cytokinin mimics and herbicide resistance studies.[2][3]

This guide details the physicochemical profile, synthesis protocols, and specific research applications of (2-Ethylphenyl)urea, designed for scientists in drug discovery and plant physiology.[2]

Part 1: Chemical Profile & Stability[1][2]

| Property | Data | Notes |

| IUPAC Name | 1-(2-Ethylphenyl)urea | |

| CAS Number | 114-32-9 | |

| Molecular Formula | C₉H₁₂N₂O | |

| Molecular Weight | 164.21 g/mol | |

| Solubility | DMSO, Methanol, Ethanol | Low solubility in water; requires co-solvent for biological assays.[1][2][3] |

| LogP | ~1.57 | Moderate lipophilicity suitable for membrane permeability.[1][3] |

| pKa | ~13-14 (Urea NH) | Very weak acid; neutral at physiological pH.[1][2][3] |

| Stability | Hydrolytically stable at pH 4-8 | Susceptible to hydrolysis in strong acid/base at elevated temperatures.[1][2][3] |

Part 2: Synthesis & Manufacturing

For research applications requiring high purity (>98%), the direct condensation of 2-ethylaniline with potassium cyanate is the preferred laboratory method due to its atom economy and avoidance of toxic phosgene derivatives.[2]

Protocol: Acid-Catalyzed Condensation

Objective: Synthesis of 1-(2-ethylphenyl)urea on a gram scale.

-

Reagents:

-

Procedure:

-

Step 1: Dissolve 2-ethylaniline in the water/ethanol mixture at room temperature.

-

Step 2: Add Glacial Acetic Acid (1.5 eq) dropwise to protonate the amine.[1][2][3]

-

Step 3: Prepare a solution of KCNO in minimal water and add it slowly to the reaction mixture with vigorous stirring.

-

Step 4: Heat the mixture to 50°C for 2 hours, then stir overnight at room temperature. A white precipitate should form.[3]

-

Step 5: Cool in an ice bath for 30 minutes. Filter the precipitate under vacuum.[3]

-

Step 6: Recrystallize from hot ethanol/water to remove unreacted aniline.[1][3]

-

-

Quality Control:

-

HPLC: Purity check (Target >98%).

-

1H NMR (DMSO-d6): Confirm ethyl group signals (triplet ~1.1 ppm, quartet ~2.5 ppm) and urea protons (singlet ~5.8 ppm, singlet ~7.8 ppm).

-

Visualization: Synthesis Pathway

Figure 1: Acid-catalyzed synthesis route for (2-Ethylphenyl)urea via nucleophilic addition.[1][2][3]

Part 3: Medicinal Chemistry Applications[1][4][5][6][7][8]

Privileged Scaffold in Kinase Inhibitors

The (2-ethylphenyl)urea moiety serves as a "hydrophobic tail" in Type II kinase inhibitors.[1][2][3] In the design of inhibitors targeting VEGFR or RAF kinases (similar to Sorafenib), the urea group functions as a hydrogen bond donor/acceptor pair that anchors the molecule to the conserved Glu/Asp residues in the kinase active site (DFG-motif).[2]

-

Mechanism: The ortho-ethyl group introduces steric hindrance that forces the phenyl ring to twist out of coplanarity with the urea linkage.[2] This "twist" is often critical for fitting into the hydrophobic back-pocket of kinases, improving selectivity over non-substituted analogs.[2][3]

-

Research Use: Use (2-Ethylphenyl)urea as a fragment in Fragment-Based Drug Discovery (FBDD) to probe the steric tolerance of the ATP-binding pocket.[1][2]

Antimicrobial & Antifungal Activity

Research indicates that N-substituted phenylureas possess intrinsic antimicrobial properties.[1][2][3][4] (2-Ethylphenyl)urea has been identified as a lead structure for developing antifungal agents against Candida species.[1][2][3]

-

Key Insight: The lipophilicity provided by the ethyl group facilitates penetration through the fungal cell wall, while the urea moiety disrupts metabolic enzymes or cell wall synthesis pathways.[2][3]

-

Reference: Studies on N-alkyl urea derivatives have demonstrated that ortho-substitution enhances activity against Gram-positive bacteria compared to para-substitution, likely due to metabolic stability against ring oxidation.[1][2][3]

Part 4: Agricultural Applications

Cytokinin Mimicry (Plant Growth Regulation)

(2-Ethylphenyl)urea is structurally related to Forchlorfenuron (CPPU) , a potent synthetic cytokinin.[1][2] Research into Ethylenediurea (EDU) derivatives containing the 2-ethylphenyl group has shown significant anti-proliferative activity in plant tissue culture and potential as a crop yield enhancer.[1][2][3]

-

Application: It is used as a reference standard in assays quantifying cytokinin activity (callus growth assays).[1][2][3]

-

Hypothesis: The compound binds to cytokinin receptors (HK receptors), promoting cell division.[1][2] The absence of chlorine (compared to CPPU) alters its degradation rate in soil, making it a candidate for "greener" agrochemicals.[2]

Herbicide Resistance Studies (PSII Inhibition)

Phenylureas are classical Photosystem II (PSII) inhibitors (e.g., Diuron).[1][2] They compete with plastoquinone at the Q_B binding site of the D1 protein.[2][3]

-

Research Utility: (2-Ethylphenyl)urea is used in SAR (Structure-Activity Relationship) studies to map the steric limits of the Q_B binding pocket.[1][2] The bulky ortho-ethyl group typically reduces herbicidal potency compared to 3,4-dichlorophenyl derivatives, making it a valuable negative control or probe for steric exclusion in resistant weed biotypes.[1][2]

Part 5: Experimental Protocols

Protocol A: Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of (2-Ethylphenyl)urea against S. aureus or C. albicans.[1][2][3]

-

Stock Preparation: Dissolve (2-Ethylphenyl)urea in 100% DMSO to a concentration of 10 mg/mL.

-

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in a 96-well plate. Final DMSO concentration must be <1%.[3]

-

Inoculation: Add standardized inoculum (1-5 x 10⁵ CFU/mL).

-

Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

Readout: Measure Optical Density (OD₆₀₀) or assess visual turbidity. MIC is the lowest concentration with no visible growth.[1][3]

Visualization: Mechanism of Action Logic

Figure 2: Divergent biological pathways and applications of the (2-Ethylphenyl)urea scaffold.

References

-

Separation and Identification: SIELC Technologies. "(2-Ethylphenyl)urea - HPLC Method and Properties." SIELC Application Notes. Link

-

Medicinal Chemistry (Urea Scaffold): Ghosh, A. K., & Brindisi, B. (2020).[1][2][3][5] "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 63(6), 2751–2788.[2] Link[1][2]

-

Antimicrobial Activity: Sahu, S. K., et al. (2016).[1][2][3][6] "Synthesis, Antimicrobial Activity and Docking Studies of Novel Urea and Thiourea Derivatives." ResearchGate.[1][3][7][4] Link

-

Cytokinin Analogs: Voller, J., et al. (2010).[1][2][3] "Anticancer Activity of Natural Cytokinins: A Structure-Activity Relationship Study." Phytochemistry, 71(11-12), 1350-1359.[1][2][3] Link[1][2]

-

Agricultural Chemistry: Piskala, A., et al. (2024).[1][2][3] "New Hybrid Ethylenediurea (EDU) Derivatives and Their Phytoactivity." International Journal of Molecular Sciences. Link[1][2]

Sources

- 1. PubChemLite - (2-ethylphenyl)urea (C9H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

(2-Ethylphenyl)urea: A Comprehensive Technical Review for Drug Discovery and Development

Introduction: The Therapeutic Potential of the Phenylurea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous bioactive compounds and clinically approved drugs.[1][2] Its capacity to form stable hydrogen bonds with biological targets underpins its utility in drug design, enabling the modulation of potency, selectivity, and pharmacokinetic properties.[2] Phenylurea derivatives, in particular, have emerged as a versatile scaffold with a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.[1][2][3] This technical guide provides an in-depth review of (2-Ethylphenyl)urea, a specific member of this promising class of compounds. While direct research on (2-Ethylphenyl)urea is nascent, this document synthesizes available data and extrapolates from studies on structurally related phenylureas to illuminate its potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties of (2-Ethylphenyl)urea

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of (2-Ethylphenyl)urea.

| Property | Value | Source |

| Molecular Formula | C9H12N2O | [4] |

| Molecular Weight | 164.208 g/mol | [4] |

| LogP | 1.57 | [4] |

| Synonyms | N-(2-Ethylphenyl)urea, Urea, N-(2-ethylphenyl)- | [4] |

| CAS Number | 114-32-9 | [4] |

The LogP value of 1.57 suggests that (2-Ethylphenyl)urea possesses moderate lipophilicity, a characteristic that often correlates with good oral bioavailability and membrane permeability.

Synthesis of (2-Ethylphenyl)urea: A Proposed Method

While specific literature detailing the synthesis of (2-Ethylphenyl)urea is not abundant, a standard and reliable method for the synthesis of N-aryl ureas can be proposed based on established organic chemistry principles. The reaction of an aryl isocyanate with an amine is a common and efficient route to produce unsymmetrical ureas.

Proposed Synthetic Pathway

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2-Ethylphenyl)urea | SIELC Technologies [sielc.com]

Technical Guide: (2-Ethylphenyl)urea as a Precursor in Organic Synthesis

Executive Summary

(2-Ethylphenyl)urea (CAS: 13142-76-2) is a specialized nitrogenous scaffold utilized primarily as a directing substrate in transition-metal-catalyzed C–H activation and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Unlike simple phenylureas, the presence of the ortho-ethyl group introduces significant steric bulk and a reactive benzylic C(sp³)–H bond. This guide details its application in synthesizing indoline scaffolds via intramolecular oxidative amination and its role as a stable precursor for in situ generation of (2-ethylphenyl)isocyanate.

Strategic Utility & Reactivity Profile

The utility of (2-ethylphenyl)urea stems from the interplay between the urea moiety (a monodentate or bidentate directing group) and the ortho-ethyl substituent.

Core Reactivity Modes

-

Pd(II)-Catalyzed C(sp³)–H Amination: The urea nitrogen directs palladium insertion into the benzylic C–H bond of the ethyl group, facilitating the formation of 2-methylindoline derivatives.

-

Thermal Dissociation (Isocyanate Generation): Under elevated temperatures (>160°C) or Lewis acid catalysis, the compound dissociates to release ammonia and 1-isocyanato-2-ethylbenzene , a reactive electrophile for generating unsymmetrical ureas.

-

Electrophilic Aromatic Substitution: The urea group activates the phenyl ring (specifically para to the nitrogen), allowing for regioselective halogenation or nitration.

Structural Analysis[1][2][3][4]

-

Directing Group (DG): The urea moiety (-NH-CO-NH₂) serves as a weak directing group. In C–H activation protocols, it is often modified to a N-tosyl or N-acetyl urea to enhance coordination to Pd(II).

-

Steric Hindrance: The ortho-ethyl group prevents planar rotation, often inducing atropisomerism in sterically congested derivatives, which influences binding affinity in kinase inhibitor targets.

Mechanistic Pathway: Intramolecular C–H Amination[5]

The most high-value transformation of (2-ethylphenyl)urea is the synthesis of 1-carbamoyl-2-methylindoline . This reaction converts an acyclic urea into a saturated nitrogen heterocycle via a Pd(II)/Pd(IV) catalytic cycle.

Reaction Logic

The transformation relies on the ability of the urea nitrogen to coordinate with Palladium acetate, positioning the metal center in proximity to the ortho-ethyl benzylic protons. An oxidant is required to regenerate the active Pd(II) species.

Key Reagents:

-

Catalyst: Pd(OAc)₂ (5–10 mol%)

-

Oxidant: PhI(OAc)₂ (Iodobenzene diacetate) or AgOAc/Benzoquinone.

-

Solvent: Toluene or DCE (1,2-Dichloroethane).

-

Additives: Acetic acid or PivOH (to facilitate C–H cleavage via Concerted Metalation-Deprotonation, CMD).

Visualization: Catalytic Cycle

The following diagram illustrates the Pd(II)/Pd(IV) mechanism for the cyclization of (2-ethylphenyl)urea derivatives.

Caption: Pd-catalyzed intramolecular C(sp³)–H amination mechanism. The urea directs the palladium to the benzylic position, forming a palladacycle intermediate before oxidation and reductive elimination yield the indoline.

Experimental Protocols

Protocol A: Synthesis of 2-Methylindoline-1-carboxamide (C-H Activation)

Target: Cyclization of the ethyl chain to form a 5-membered nitrogen ring.

Reagents:

-

Substrate: 1-(2-Ethylphenyl)urea (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Oxidant: PhI(OAc)₂ (2.0 equiv)

-

Solvent: Toluene (0.1 M concentration)

-

Temperature: 100 °C

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 1-(2-ethylphenyl)urea (164 mg, 1.0 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), and PhI(OAc)₂ (644 mg, 2.0 mmol).

-

Solvation: Add anhydrous Toluene (10 mL) under an argon atmosphere. Seal the tube with a Teflon-lined cap.

-

Reaction: Heat the reaction mixture to 100 °C in an oil bath. Stir vigorously for 12–18 hours. The reaction color typically changes from orange to dark brown/black as Pd black precipitates (indicating catalyst decomposition or turnover).

-

Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). Look for the disappearance of the polar urea spot and the appearance of a less polar indoline spot.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with Ethyl Acetate (3 x 10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 10-40% EtOAc in Hexanes).

-

Validation: Verify structure via ¹H NMR. Key diagnostic signal: A doublet at ~1.3 ppm (methyl group) and a multiplet at ~4.5 ppm (methine proton of the indoline ring), replacing the ethyl quartet/triplet pattern.

Protocol B: Synthesis of Unsymmetrical Ureas (Isocyanate Route)

Target: Using (2-ethylphenyl)urea as a stable surrogate for the volatile isocyanate.

Reagents:

-

Precursor: 1-(2-Ethylphenyl)urea

-

Nucleophile: 4-Chloroaniline (or other amine)

-

Solvent: o-Dichlorobenzene or DMSO

-

Temperature: 150 °C (thermal) or 80 °C (with catalyst)

Methodology:

-

Dissolve 1-(2-ethylphenyl)urea (1.0 equiv) and the target amine (1.1 equiv) in o-dichlorobenzene.

-

Heat to reflux (approx. 180°C) for 4 hours. The high temperature drives the dissociation of ammonia, generating 2-ethylphenyl isocyanate in situ, which is immediately trapped by the amine.

-

Cool to precipitate the unsymmetrical urea product. Filter and wash with cold ethanol.

Data Summary: Oxidant Efficiency in C-H Amination

The choice of oxidant is critical for the yield of the indoline product. The following table summarizes typical yields based on literature precedents for similar o-alkyl phenylurea substrates.

| Oxidant System | Additive | Solvent | Yield (%) | Notes |

| PhI(OAc)₂ | None | Toluene | 75-82% | Standard condition; high efficiency. |

| AgOAc / Benzoquinone | K₂CO₃ | t-Amyl Alcohol | 60-65% | milder; useful for acid-sensitive groups. |

| Cu(OAc)₂ / O₂ | None | DMSO | 40-50% | Aerobic oxidation; slower kinetics. |

| Oxone | TFA | Water/MeCN | 30-45% | Green conditions; lower yield due to hydrolysis. |

Troubleshooting & Optimization

Issue: Low Conversion in C-H Activation

-

Cause: Catalyst poisoning by the free NH₂ group of the urea.

-

Solution: Use N-acetyl-N'-(2-ethylphenyl)urea or N-tosyl derivatives. The electron-withdrawing group on the terminal nitrogen prevents non-productive binding to Palladium and increases the acidity of the N-H bond, facilitating the CMD step.

Issue: Formation of Isocyanate Byproduct

-

Cause: Reaction temperature too high (>120°C) causing thermal decomposition of the urea.

-

Solution: Maintain temperature at 80–100°C. If higher temperatures are required for activation, switch to a solvent with a higher boiling point but strictly control the oil bath temperature.

Issue: Regioselectivity (Benzylic vs. Aromatic)

-

Insight: The 5-membered palladacycle (benzylic activation) is kinetically favored over the 6-membered ring (aromatic C-H activation at the other ortho position) due to the geometry of the urea directing group.

References

-

Pd(II)-Catalyzed Intramolecular C-H Amination of 2-Pyridinesulfonyl-Protected Phenethylamines. Mei, T.-S., Leow, D., Xiao, H., Laforteza, B. N., & Yu, J.-Q. Organic Letters, 2013, 15(12), 3058–3061.[1]

-

Synthesis of Indolines via Pd(II)-Catalyzed Amination of C(sp3)-H Bonds. He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. Organic Letters, 2012, 14(11), 2936–2939.

-

Palladium-Catalyzed Oxidative Cyclization of Ureas: A Method for the Synthesis of Indolin-2-ones. Trost, B. M., & Van Vranken, D. L. Journal of the American Chemical Society, 1993, 115(2), 444–458.

-

Urea as a Solvent and Reagent for Cyclization Cascades. Vasilevsky, S. F., et al. RSC Advances, 2020.

-

Separation and Analysis of (2-Ethylphenyl)urea. SIELC Technologies Application Note.

Sources

Theoretical studies on (2-Ethylphenyl)urea conformation

Theoretical Elucidation of (2-Ethylphenyl)urea Conformation: A Definitive Technical Guide

Executive Summary

(2-Ethylphenyl)urea (EPU) represents a critical structural motif in medicinal chemistry, serving as a pharmacophore in various herbicides (e.g., sulfonylureas) and kinase inhibitors. Its conformational landscape is governed by a delicate balance between the planarity of the urea moiety, the steric bulk of the ortho-ethyl group, and intramolecular hydrogen bonding.

This technical guide establishes a rigorous theoretical framework for analyzing the EPU molecule. It moves beyond standard geometry optimization to define a comprehensive protocol for mapping the Potential Energy Surface (PES), quantifying steric-electronic effects, and predicting reactivity profiles using Density Functional Theory (DFT).

Introduction: The Conformational Challenge

The structural integrity of N-phenylureas hinges on the competition between

- (C2-C1-N7-C8): The rotation of the phenyl ring relative to the urea plane.

-

(C3-C2-C

Unlike the methyl group in o-tolylurea, the ethyl group in EPU possesses its own rotameric flexibility, creating a multi-dimensional conformational space that directly influences lipophilicity, solubility, and ligand-protein binding affinity.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol balances cost with accuracy, utilizing hybrid functionals known for handling organic conformational barriers.

Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for geometry optimization. However, for accurate non-covalent interactions (dispersion forces between the ethyl group and the carbonyl oxygen),

B97X-D is strongly recommended. -

Basis Set: 6-311++G(d,p) . The diffuse functions (++) are non-negotiable for accurately describing the lone pairs on Oxygen and Nitrogen, which are critical for H-bonding analysis.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Calculations should be performed in both gas phase (vacuum) and water (

) to simulate biological environments.

Workflow Visualization

Figure 1: Computational workflow for the theoretical elucidation of (2-Ethylphenyl)urea.

Conformational Landscape & Steric Analysis

The Global Minimum

Theoretical studies on analogous ortho-substituted phenylureas predict that the Global Minimum of EPU adopts a specific geometry to minimize steric clash:

-

Urea Moiety: Near-planar (

). -

Amide Bond: Trans (Anti) configuration (

dihedral -

Phenyl Twist: The phenyl ring is twisted out of the urea plane by approximately 30-45° . This twist relieves the steric strain between the ortho-ethyl group and the carbonyl oxygen (or the amide hydrogen, depending on rotation).

-

Ethyl Orientation: The ethyl group rotates such that the terminal methyl is directed away from the urea moiety (anti-periplanar to the C1-C2 bond) to minimize steric volume near the reaction center.

Intramolecular Interactions (NBO & AIM)

Natural Bond Orbital (NBO) analysis is required to quantify the hyperconjugative interactions stabilizing the conformation.

- : This delocalization is responsible for the partial double bond character of the C-N bond (barrier to rotation ~15-20 kcal/mol).

- : Weak intramolecular hydrogen bonding interactions (C=O...H-N) can be detected in cis conformers, though these are typically higher in energy by 3-5 kcal/mol compared to the trans global minimum.

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Description | Typical Value ( |

| R(C=O) | Carbonyl Bond Length | 1.22 - 1.24 |

| R(N-C) | Amide Bond Length | 1.36 - 1.39 |

| Urea Angle | 115 - 118 | |

| Phenyl Torsion | 35.0 - 45.0 | |

| Polarity (Debye) | 3.5 - 4.5 |

Electronic Structure & Reactivity

Molecular Electrostatic Potential (MEP)

The MEP surface is critical for predicting non-covalent binding modes in drug design.

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen , making it the primary Hydrogen Bond Acceptor (HBA).

-

Positive Potential (Blue): Concentrated on the Amide Protons (

and -

Implication: The ortho-ethyl group creates a hydrophobic "shield" on one side of the ring, potentially introducing selectivity in receptor binding pockets.

Frontier Molecular Orbitals (FMO)

-

HOMO: Typically localized on the phenyl ring and the urea nitrogen lone pair.

-

LUMO: Localized on the carbonyl group and the phenyl

system. -

Gap (

): A large HOMO-LUMO gap indicates high chemical stability (kinetic inertness), a desirable trait for drug shelf-life.

Spectroscopic Validation

To validate the theoretical model, calculated vibrational frequencies must be compared with experimental IR/Raman data. A scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) must be applied to correct for anharmonicity.

-

: ~3450-3500 cm

-

: ~1650-1700 cm

-

Shift Analysis: If the C=O stretch is redshifted in the experimental spectrum compared to the scaled theoretical value, it confirms the presence of strong intermolecular hydrogen bonding (dimer formation) in the solid state.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link

-

Reed, A. E., Weinstock, R. B., & Weinhold, F. (1985). Natural population analysis. The Journal of Chemical Physics, 83(2), 735-746. Link

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094. Link

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

-

Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press. Link

Methodological & Application

Synthesis of (2-Ethylphenyl)urea from 2-Ethylaniline: An Application Protocol

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of (2-Ethylphenyl)urea, a valuable building block in pharmaceutical and materials science research. The described method is based on the well-established reaction of 2-ethylaniline with isocyanic acid, generated in situ from potassium cyanate in a mildly acidic aqueous medium. This protocol is designed for robustness and scalability, offering high yields of the desired product with straightforward purification. We delve into the mechanistic underpinnings of the reaction, provide detailed safety protocols, and outline a full suite of analytical techniques for the unequivocal characterization of the final compound. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and thoroughly documented synthetic procedure.

Introduction and Scientific Rationale

Substituted aryl ureas are a cornerstone pharmacophore in modern drug discovery, exhibiting a wide array of biological activities. The urea moiety is a privileged structural motif due to its ability to form strong, directional hydrogen bonds with biological targets, such as kinases and receptors. The specific compound, (2-Ethylphenyl)urea, serves as a key intermediate for more complex molecules, leveraging the steric and electronic properties of the ortho-ethyl group to influence molecular conformation and target binding.

The synthesis of aryl ureas is most commonly achieved through the reaction of an amine with an isocyanate. While effective, this often requires the use of pre-formed isocyanates, which can be hazardous and unstable. A more practical and safer alternative, detailed herein, is the in situ generation of isocyanic acid (HNCO) from an alkali metal cyanate (e.g., KOCN) in the presence of a weak acid. The aniline derivative then undergoes nucleophilic addition to the isocyanic acid to form the target urea. This method, often referred to as the cyanate method, is highly reliable for a wide range of anilines and provides excellent yields.[1]

The choice of 2-ethylaniline as the starting material presents a specific synthetic context. The ortho-ethyl group can impart steric hindrance, potentially influencing reaction kinetics. However, the protocol described has been optimized to overcome such effects, ensuring a high conversion rate. The causality behind the experimental choices, such as the use of a water/acetic acid solvent system and specific temperature controls, is rooted in balancing reagent solubility, reaction rate, and the stability of the intermediate isocyanic acid.

Reaction Mechanism and Workflow

The synthesis proceeds via a two-step, one-pot process. First, potassium cyanate is protonated by acetic acid to form isocyanic acid. Subsequently, the nucleophilic nitrogen of 2-ethylaniline attacks the electrophilic carbon of isocyanic acid, leading to the formation of (2-Ethylphenyl)urea.

Mechanism Visualization

Caption: Reaction mechanism for the synthesis of (2-Ethylphenyl)urea.

Experimental Workflow

The overall experimental process is summarized in the following workflow diagram.

Caption: Overall experimental workflow for the synthesis and characterization.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Purity |

| 2-Ethylaniline | C₈H₁₁N | 121.18 | 578-54-1 | Sigma-Aldrich | ≥98% |

| Potassium Cyanate | KOCN | 81.12 | 590-28-3 | Sigma-Aldrich | ≥96% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Fisher Scientific | ACS Grade |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | VWR | 200 Proof |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house | - |

Safety Precautions

-

2-Ethylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[2] It is also a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

-

Potassium Cyanate: Harmful if swallowed.[3] Causes serious eye irritation. Avoid breathing dust. Handle with gloves and safety goggles.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

-

General: This reaction should be performed by trained personnel in a laboratory setting with access to safety showers and eyewash stations.

Step-by-Step Synthesis Procedure

-

Preparation of 2-Ethylaniline Solution: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 2-ethylaniline (12.12 g, 0.10 mol), glacial acetic acid (24 mL), and deionized water (96 mL). Gently warm the mixture to 35-40 °C while stirring to achieve a clear, homogeneous solution.

-

Preparation of Potassium Cyanate Solution: In a separate 250 mL beaker, dissolve potassium cyanate (12.17 g, 0.15 mol, 1.5 equivalents) in 90 mL of deionized water. Warm slightly to 35 °C to ensure complete dissolution.

-

Reaction Initiation and Precipitation: Vigorously stir the 2-ethylaniline solution. Slowly add approximately 10 mL of the potassium cyanate solution dropwise. A white precipitate of (2-ethylphenyl)urea should begin to form.

-

Completion of Addition: Once precipitation has started, add the remainder of the potassium cyanate solution more rapidly over 5-10 minutes. The mixture will become a thick, white paste. A slight exotherm may be observed, with the temperature rising to 45-55 °C.

-

Reaction Stirring: Continue to stir the thick suspension vigorously for an additional 10 minutes. Then, remove the flask from the heat source and allow it to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Isolation of Crude Product: Cool the reaction mixture in an ice-water bath for 30 minutes. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any unreacted salts and acetic acid. Press the solid as dry as possible on the funnel.

-

Purification by Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add approximately 240 mL of ethanol and 60 mL of water (a 4:1 ethanol/water ratio, approximately 15 mL of solvent per gram of crude product is a good starting point). Heat the mixture on a hot plate with stirring until the solid completely dissolves. If any insoluble material remains, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Final Product Collection and Drying: Collect the purified, white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold 4:1 ethanol/water. Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield

-

Theoretical Yield: 16.42 g

-

Typical Experimental Yield: 14.0 - 15.1 g (85-92%)

Product Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity. The following analytical data are expected for (2-Ethylphenyl)urea.

Physical Properties

-

Appearance: White crystalline solid

-

Molecular Formula: C₉H₁₂N₂O

-

Molecular Weight: 164.21 g/mol

-

Melting Point: 158-161 °C (literature)

Spectroscopic Data

-